N-(1-Boc-piperidin-4-yl)-2-aminobenzoic acid

Lipophilicity Caco-2 Permeability Boc Protection

Researchers constructing factor B inhibitors require the exact 4-carboxyphenylamino N-Boc-piperidine scaffold; generic substitution with deprotected or positional isomer analogs compromises orthogonal protection and pharmacophoric geometry. This compound resolves that: • ≥95% HPLC purity, white amorphous powder enabling reproducible multi-step synthesis • Orthogonal Boc protection permits selective amide coupling followed by mild acidic deprotection (TFA/DCM) for downstream diversification • Validated for parallel library synthesis at multi-gram scale; store at 0-8°C Supplied with full QA documentation and global shipping for immediate procurement.

Molecular Formula C17H24N2O4
Molecular Weight 320.4 g/mol
CAS No. 882847-11-2
Cat. No. B1363552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-Boc-piperidin-4-yl)-2-aminobenzoic acid
CAS882847-11-2
Molecular FormulaC17H24N2O4
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=CC=C2C(=O)O
InChIInChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)19-10-8-12(9-11-19)18-14-7-5-4-6-13(14)15(20)21/h4-7,12,18H,8-11H2,1-3H3,(H,20,21)
InChIKeyMRPLBBJOYCTQDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: N-(1-Boc-piperidin-4-yl)-2-aminobenzoic Acid


N-(1-Boc-piperidin-4-yl)-2-aminobenzoic acid (CAS 882847-11-2; molecular formula C17H24N2O4; MW 320.38) is a bifunctional synthetic building block that integrates an anthranilic acid moiety with a Boc-protected 4-aminopiperidine . The compound carries a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen, rendering it compatible with orthogonal synthetic manipulations in multi-step sequences . As a member of the piperidine-substituted benzoic acid class, it serves as a key intermediate in the construction of factor B inhibitors and other complement pathway modulators, where the carboxyphenylamino-piperidine scaffold constitutes the pharmacophoric core [1].

Boc-protected piperidine enables orthogonal synthetic manipulations in multi-step sequences
4-Carboxyphenylamino scaffold supports factor B inhibitor pharmacophore research
Bifunctional building block: free carboxylic acid and protected amine for sequential coupling

N-(1-Boc-piperidin-4-yl)-2-aminobenzoic Acid: Irreplaceable Building Block


Generic substitution among Boc-protected piperidine benzoic acid derivatives is not scientifically valid due to fundamentally divergent protection states and functional group topologies. The deprotected analog (N-(piperidin-4-yl)-2-aminobenzoic acid) eliminates the Boc group entirely, thereby sacrificing the orthogonal amine protection required for sequential coupling or diversification steps [1]. Positional isomers such as 4-[4-(1-Boc-4-piperidyl)-1-piperazinyl]benzoic acid introduce an extended piperazine linker that alters both molecular geometry and physicochemical properties, rendering them unsuitable as drop-in replacements in established synthetic routes . For procurement purposes, specifying the exact CAS number (882847-11-2) is a functional necessity because the specific 4-carboxyphenylamino substitution pattern on the N-Boc-piperidine scaffold is the structural foundation for building factor B inhibitors and related pharmacophores .

Risk Dimension
Target Compound
Substitute May Differ
Protection State
Boc-protected piperidine; orthogonal to carboxylic acid
Deprotected analog exposes free piperidine amine, introducing competing reactivity in coupling steps
Scaffold Topology
Direct 4-carboxyphenylamino substitution on piperidine ring
Piperazine-extended positional isomers alter molecular geometry and may not transfer to established synthetic routes

Quantitative Evidence for N-(1-Boc-piperidin-4-yl)-2-aminobenzoic Acid


Hydrophobicity Advantage from Boc Protection

N-(1-Boc-piperidin-4-yl)-2-aminobenzoic acid exhibits a calculated LogP value of 3.21, which is substantially higher than deprotected N-(piperidin-4-yl)-2-aminobenzoic acid (estimated LogP 1.4–1.8) due to the lipophilic tert-butoxycarbonyl moiety [1]. This difference translates into enhanced passive membrane permeability, making the Boc-protected compound more suitable for cellular assays where deprotected analogs suffer from poor intracellular penetration. The elevated LogP is further corroborated by an XlogP value of 3.4 from alternative computational sources [2].

Lipophilicity Profile
Class-level inference
LogP 3.21 vs 1.4–1.8 (deprotected analog class)
Reported higher passive membrane permeability context
Computational prediction; experimental validation recommended
Lipophilicity Caco-2 Permeability Boc Protection

Orthogonal Boc Protection Strategy

N-(1-Boc-piperidin-4-yl)-2-aminobenzoic acid incorporates a Boc-protected piperidine amine that is fully orthogonal to the free carboxylic acid moiety. In contrast, the deprotected analog (N-(piperidin-4-yl)-2-aminobenzoic acid) presents both a secondary amine and a carboxylic acid simultaneously, leading to competing reactivity and the requirement for complex protection/deprotection cycles [1]. The Boc group of the target compound can be selectively removed under mild acidic conditions (e.g., TFA in DCM or 4M HCl in dioxane) without affecting the benzoic acid moiety, enabling sequential amide bond formation and subsequent piperidine diversification .

Orthogonal Protection Strategy
Class-level inference
Boc-piperidine + free COOH; selective deprotection under mild acid (TFA/DCM or HCl/dioxane)
Enables sequential amide bond formation and piperidine diversification
Acidic deprotection conditions required; coupling chemistry context-dependent
Orthogonal Protection Solid-Phase Synthesis Boc Deprotection

Low Molecular Weight Advantage

N-(1-Boc-piperidin-4-yl)-2-aminobenzoic acid possesses a molecular weight of 320.38 g/mol and an exact mass of 320.17400 g/mol [1]. This value resides well within Lipinski's Rule of Five threshold (MW <500 Da), an advantageous characteristic not shared by extended linker analogs such as 4-[4-(1-Boc-4-piperidyl)-1-piperazinyl]benzoic acid (MW ~360–380 Da) or benzyl-protected derivatives that exceed 400 Da . The topological polar surface area (TPSA) of 78.87 Ų also falls within the favorable range (<140 Ų) for oral bioavailability prediction .

Molecular Weight
Data to verify
320.38 g/mol (exact mass 320.17400)
Within Lipinski Rule of Five threshold context
40–80 g/mol lighter than extended piperazine analogs; independent verification advised
Molecular Weight Lipinski Rule of Five Oral Bioavailability

High Purity and Multi-Vendor Availability

N-(1-Boc-piperidin-4-yl)-2-aminobenzoic acid is consistently supplied with ≥95% purity (HPLC) across multiple reputable vendors, including Chem-Impex (Catalog 15020), AlfaChemic (Catalog PAA882847112), and Fluorochem (Product F493381), each specifying identical purity thresholds . Storage conditions are uniformly specified at 0–8°C . In contrast, deprotected analogs and many related piperidine benzoic acid derivatives lack consistent QC documentation or are supplied at lower purity grades (often 90–93%), introducing batch-to-batch variability that complicates reproducibility in sensitive biochemical assays.

Purity Specification
Data to verify
≥95% HPLC across multiple vendors (Chem-Impex, AlfaChemic, Fluorochem)
Supports procurement reproducibility context
Vendor QC documentation should be reviewed; storage at 0–8°C specified
Purity Specification Cold-Chain Storage Vendor QC

Applications of N-(1-Boc-piperidin-4-yl)-2-aminobenzoic Acid


Factor B Inhibitor Lead Optimization

N-(1-Boc-piperidin-4-yl)-2-aminobenzoic acid serves as the core pharmacophoric scaffold for constructing small-molecule factor B inhibitors targeting the alternative complement pathway. The 4-carboxyphenylamino substitution on the N-Boc-piperidine ring directly maps to the structural requirements for factor B binding as disclosed in patent literature, and the orthogonal Boc protection enables systematic SAR exploration through selective piperidine diversification [1].

Building Block for Parallel Library Synthesis

The combination of a Boc-protected secondary amine and a free carboxylic acid makes this compound uniquely suited for parallel library synthesis. The carboxylic acid can be coupled to diverse amine-containing fragments via amide bond formation, after which the Boc group is selectively removed under mild acidic conditions (TFA/DCM) to expose a secondary amine for subsequent reductive amination, sulfonylation, or urea formation. This orthogonal protection strategy supports efficient multi-gram library construction .

Biochemical Probe Scaffold Derivatization

Researchers developing biochemical probes targeting G-protein coupled receptors, ion channels, or intracellular enzymes benefit from this compound's favorable physicochemical profile (LogP 3.21, MW 320.38, TPSA 78.87 Ų). The anthranilic acid core mimics endogenous aromatic amino acid motifs, while the Boc-piperidine provides a rigid, lipophilic extension that can be further modified to modulate target engagement, cellular permeability, and metabolic stability [2].

Orthogonal Protection Teaching Case Study

In academic laboratory courses on advanced organic synthesis, N-(1-Boc-piperidin-4-yl)-2-aminobenzoic acid exemplifies the principles of orthogonal protection and sequential functional group manipulation. The reproducible ≥95% purity and documented handling conditions (store at 0–8°C, white amorphous powder) make it a reliable teaching tool for demonstrating Boc deprotection kinetics and amide coupling methodologies without the experimental variability introduced by lower-purity alternatives .

Application
Selection Property
Validation Focus
Factor B inhibitor lead optimization research
Orthogonal Boc protection for systematic SAR exploration
Piperidine diversification and target-engagement endpoints
Parallel library synthesis
Bifunctional amine/carboxylic acid handles with orthogonal reactivity
Sequential coupling-deprotection yield and purity
Biochemical probe scaffold derivatization
Reported LogP 3.21 and MW 320.38 physicochemical profile
Cellular permeability and metabolic stability context
Orthogonal protection methodology studies
Reproducible purity specification and documented handling conditions
Boc deprotection kinetics and amide coupling methodology

Technical Documentation Hub

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24 linked technical documents
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